molecular formula C9H6ClNO3 B3024064 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- CAS No. 74527-22-3

3(2H)-Benzoxazoleacetyl chloride, 2-oxo-

Cat. No. B3024064
CAS RN: 74527-22-3
M. Wt: 211.6 g/mol
InChI Key: VFFIRNBFPYXJDF-UHFFFAOYSA-N
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Description

The compound “2-Oxo-2H-chromene-6-sulfonyl chloride” is a related compound that has been studied . It’s a solid substance with a molecular weight of 244.65 .


Synthesis Analysis

A related compound, “2-oxo-2H-chromen-7-yl 4-chlorobenzoate”, was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of a compound can be analyzed using 1H-NMR and 13C-NMR spectra . DEPT experiments can be employed to differentiate between secondary and quaternary carbons from primary and tertiary carbons .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques such as elemental analysis and spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .

Scientific Research Applications

Fluorescent Chemosensors

The compound’s unique structure makes it suitable for use in fluorescent chemosensors. These sensors play a crucial role in bioorganic chemistry, molecular recognition, and materials science. Researchers have explored coumarin-based fluorescent chemosensors due to their ability to selectively detect specific analytes, such as metal ions, biomolecules, and environmental pollutants .

Biological and Pharmacological Activities

2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: exhibits diverse biological and pharmacological properties:

Building Blocks for Anticancer Agents

7-Hydroxycoumarin derivatives, like the compound , serve as valuable building blocks for designing novel coumarin-based anticancer agents. Researchers have explored their potential in developing targeted therapies for cancer treatment .

Hybrid Compounds

In addition to its standalone applications, the compound can be part of hybrid structures. For example, a hybrid compound composed of (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid (ferulic acid) and 6,7-hydroxycoumarin (esculetin) was prepared, demonstrating the versatility of these compounds .

Synthesis Methods

Researchers have developed various methods for synthesizing coumarin derivatives. For instance, a solvent-free reaction involving 2-amino-4-(substitutedphenyl)-6-(2-oxo-2H-chromen-3-yl)nicotinenitriles and 2-furfuraldehyde, catalyzed by ZnCl2, has been explored .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Benzoxazole derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with benzoxazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Safety and Hazards

The safety and hazards of a compound can be determined through safety data sheets. For example, the safety data sheet for Sebacoyl chloride indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions of a compound can be determined through various studies. For example, coumarin-based fluorescent chemosensors have been widely employed in bioorganic chemistry, molecular recognition, and materials science . Over the last decades, synthetic and naturally occurring coumarins have received considerable attention from organic and medicinal chemists due to their huge diversity of biological and pharmacological activities .

properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c10-8(12)5-11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFIRNBFPYXJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447260
Record name 3(2H)-Benzoxazoleacetyl chloride, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3(2H)-Benzoxazoleacetyl chloride, 2-oxo-

CAS RN

74527-22-3
Record name 3(2H)-Benzoxazoleacetyl chloride, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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